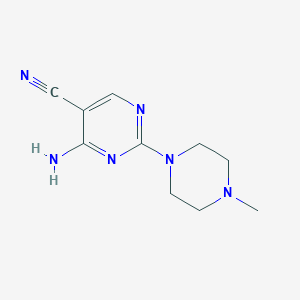

4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

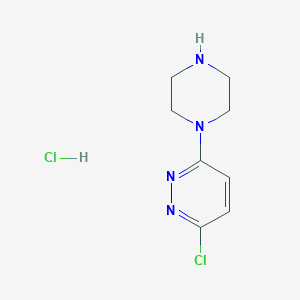

“4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile” is a compound with the molecular formula C23H25N5O3S . It is also known by other names such as Ro-0505124 and CHEMBL1956070 .

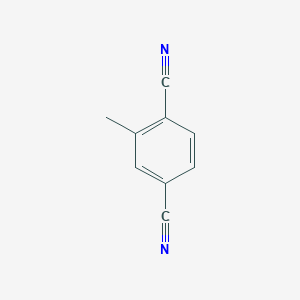

Molecular Structure Analysis

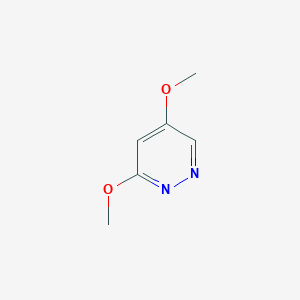

The molecular structure of “4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains an amino group (-NH2) and a nitrile group (-CN) .

Physical And Chemical Properties Analysis

The molecular weight of “4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile” is 451.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 9 . The compound also has a rotatable bond count of 5 .

Wissenschaftliche Forschungsanwendungen

DNA Interaction and Fluorescent Staining

Compounds related to "4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile" have been studied for their ability to bind to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. Hoechst 33258, a well-known derivative, binds strongly to B-DNA and is used as a fluorescent DNA stain in cell biology for chromosome and nuclear staining, among other applications. It has been a starting point for rational drug design due to its accessibility into cells and ability to act as a radioprotector and topoisomerase inhibitor (Issar & Kakkar, 2013).

Anti-inflammatory Activity

Substituted tetrahydropyrimidine derivatives have shown potential in vitro anti-inflammatory activity. The synthesis and characterization of these compounds reveal their potential as COX inhibitors, displaying potent anti-inflammatory effects in preclinical studies (Gondkar, Deshmukh, & Chaudhari, 2013).

Synthesis and Chemical Analysis

The synthesis and chemical analysis of pyrimidine derivatives, including 4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile, have been a focus of research due to their broad range of biological activities. These activities include acting as precursors in the synthesis of various heterocycles and pharmaceuticals, demonstrating the compound's versatility in drug design and development (Parmar, Vala, & Patel, 2023).

Antidepressant Effects

A review of antidepressants targeting 5-HT1A receptors has highlighted the significance of compounds with piperazine, piperidine, and pyrimidine functional groups. These groups are common among drugs affecting the serotonin system, underscoring the therapeutic potential of such compounds in treating depression (Wang et al., 2019).

Wirkmechanismus

Target of Action

The primary target of 4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in the regulation of the cell cycle and has been identified as a promising target for cancer treatment .

Mode of Action

4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption prevents DNA replication, a critical step in cell division . As a result, the proliferation of cancer cells is hindered, contributing to the compound’s antitumor activity .

Result of Action

The inhibition of CDK2 by 4-Amino-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarbonitrile leads to significant alterations in cell cycle progression . It also induces apoptosis within cancer cells . These effects contribute to its potential as an antitumor agent .

Eigenschaften

IUPAC Name |

4-amino-2-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6/c1-15-2-4-16(5-3-15)10-13-7-8(6-11)9(12)14-10/h7H,2-5H2,1H3,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVINSPXXPZUMTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C(=N2)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384679 |

Source

|

| Record name | 4-Amino-2-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile | |

CAS RN |

103151-40-2 |

Source

|

| Record name | 4-Amino-2-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B180702.png)